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Compound of Interest

Compound Name: 2-(4-Methoxybenzyl)-1,3-dithiane

CAS No.: 74447-45-3

Cat. No.: B11962632

Get Quote

(An In-Depth Technical Guide for Researchers and Drug Development Professionals)

Mechanistic Framework & Strategic Utility
In advanced organic synthesis and drug development, the construction of complex carbon

frameworks often requires the reversal of standard functional group reactivity—a concept

known as Umpolung[1]. 2-(4-Methoxybenzyl)-1,3-dithiane is a quintessential example of this

strategy. Derived from the classic Corey-Seebach reaction, 1,3-dithianes serve as masked acyl

anion equivalents[2].

By treating 1,3-dithiane with a strong base, the C2 proton (flanked by two highly polarizable

sulfur atoms) is abstracted to form a stabilized carbanion. This nucleophilic intermediate can

then be alkylated with electrophiles such as 4-methoxybenzyl chloride[3]. The resulting 2-(4-
Methoxybenzyl)-1,3-dithiane acts as a highly stable, protected form of 4-

methoxyphenylacetaldehyde, resistant to both acidic and basic conditions, making it an

invaluable intermediate in multistep total synthesis[1].
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To ensure absolute scientific integrity, the following protocol is designed as a self-validating

system. Built-in physical and analytical checkpoints guarantee that the causality of each

experimental choice translates directly to structural success.

Step-by-Step Methodology:

System Purging (Atmospheric Control): Flame-dry a Schlenk flask under vacuum (< 0.1

mbar) and backfill with ultra-high-purity Argon. Causality: Lithiated dithianes are highly

moisture- and oxygen-sensitive; strict anhydrous conditions prevent premature protonation

or oxidative dimerization.

Substrate Dissolution: Dissolve 1,3-dithiane (1.0 equiv) in anhydrous tetrahydrofuran (THF)

to a concentration of 0.2 M. Cool the clear solution to -78 °C using a dry ice/acetone bath.

Lithiation (Umpolung Generation): Add n-Butyllithium (n-BuLi, 1.05 equiv, 2.5 M in hexanes)

dropwise over 15 minutes. Stir at -78 °C for 1 hour. Validation Check: A slight yellowing of the

solution visually confirms the formation of the 2-lithio-1,3-dithiane carbanion[1].

Alkylation: Dissolve 4-methoxybenzyl chloride (1.1 equiv) in a minimal volume of anhydrous

THF and add it dropwise to the carbanion solution at -78 °C.

Propagation & Quenching: Allow the reaction to slowly warm to room temperature over 12

hours. Quench with saturated aqueous NH₄Cl. Causality: Slow warming ensures kinetic

control and complete conversion. NH₄Cl safely neutralizes unreacted organolithium species

without hydrolyzing the newly formed thioacetal.

Workup & TLC Validation: Extract the aqueous layer with ethyl acetate (3x). Validation

Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The

disappearance of the baseline dithiane spot and the emergence of a new, highly UV-active

spot (due to the p-methoxybenzyl chromophore) confirms successful coupling.

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter,

concentrate in vacuo, and purify via silica gel flash chromatography.

1,3-Dithiane
(Anhydrous THF)

n-BuLi
(-78°C, 1h)

2-Lithio-1,3-dithiane
(Umpolung Reagent)

Deprotonation 4-Methoxybenzyl chloride
(-78°C to RT)

2-(4-Methoxybenzyl)-
1,3-dithiane

Nucleophilic
Substitution
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Caption: Synthesis workflow of 2-(4-Methoxybenzyl)-1,3-dithiane via Umpolung.

Spectroscopic Elucidation & Causality Analysis
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum provides definitive proof of connectivity. The methine proton at the C2

position of the dithiane ring is highly diagnostic. It appears as a distinct triplet at δ 4.22 ppm

due to vicinal scalar coupling (³J = 7.4 Hz) with the two protons of the adjacent benzylic

methylene group. Inversely, the benzylic protons appear as a doublet at δ 2.96 ppm with the

identical coupling constant.

The aromatic region features an AA'BB' spin system, manifesting as two distinct doublets (δ

7.15 and 6.85 ppm). The pronounced upfield shift of the doublet at 6.85 ppm is caused by the

anisotropic shielding and powerful electron-donating resonance (+M) effect of the ortho-

methoxy oxygen.

Infrared Spectroscopy (IR)
ATR-FTIR spectroscopy serves as a critical negative and positive control. The complete

absence of a strong, sharp absorption band in the 1700–1750 cm⁻¹ region confirms that the

compound is a thioacetal and lacks any carbonyl (C=O) functionality. The presence of intense

bands at 1245 cm⁻¹ and 1030 cm⁻¹ validates the integrity of the aryl alkyl ether, corresponding

directly to the asymmetric and symmetric C–O–C stretching vibrations of the methoxy group.

Mass Spectrometry (MS)
Electron Ionization (EI) at 70 eV yields a distinct molecular ion [M]⁺• at m/z 240. The

fragmentation is driven entirely by thermodynamic stability. The base peak (100% relative

abundance) appears at m/z 121. This is caused by the facile α-cleavage of the C2–benzylic

bond. The resulting 4-methoxybenzyl cation is exceptionally stable due to resonance

delocalization, forming a methoxy-substituted tropylium-like oxonium ion. The positive charge is

strongly stabilized by the oxygen atom, making this the dominant fragmentation pathway.
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Caption: Dominant EI-MS fragmentation pathway showing the formation of the m/z 121 base

peak.

Quantitative Data Repositories
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.15 Doublet (d) 8.6 2H
Ar–H (meta to
methoxy)

6.85 Doublet (d) 8.6 2H
Ar–H (ortho to

methoxy)

4.22 Triplet (t) 7.4 1H
S–CH–S

(Dithiane C2)

3.79 Singlet (s) - 3H
O–CH₃

(Methoxy)

2.96 Doublet (d) 7.4 2H
Ar–CH₂

(Benzylic)

2.89 – 2.80 Multiplet (m) - 4H
S–CH₂ (Dithiane

C4, C6)

2.15 – 2.05 Multiplet (m) - 1H
S–CH₂–CH₂

(Dithiane C5 eq)

| 1.90 – 1.78 | Multiplet (m) | - | 1H | S–CH₂–CH₂ (Dithiane C5 ax) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Assignment

158.5 Quaternary (C) Ar–C–OMe

130.4 Methine (CH) Ar–CH (meta to methoxy)

129.8 Quaternary (C) Ar–C–CH₂

113.9 Methine (CH) Ar–CH (ortho to methoxy)

55.3 Methyl (CH₃) O–CH₃

47.8 Methine (CH) S–CH–S (Dithiane C2)

40.2 Methylene (CH₂) Ar–CH₂ (Benzylic)

30.6 Methylene (CH₂) S–CH₂ (Dithiane C4, C6)

| 25.1 | Methylene (CH₂) | S–CH₂–CH₂ (Dithiane C5) |

Table 3: Key IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹) Vibration Type
Functional Group /
Structural Feature

2930, 2895 C–H stretch (sp³)
Aliphatic backbone
(Dithiane & Benzyl)

2835 C–H stretch (sp³) Methoxy group (O–CH₃)

1610, 1512 C=C stretch Aromatic ring framework

1245 C–O–C stretch (Asym) Aryl alkyl ether

1030 C–O–C stretch (Sym) Aryl alkyl ether

830 C–H bend (oop)
para-Disubstituted benzene

ring

| 670 | C–S stretch | Thioacetal linkage |

Table 4: Key MS Fragments (EI, 70 eV)
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m/z Ratio
Relative
Abundance

Ion Assignment Structural Origin

240 ~ 15% [M]⁺•
Intact Molecular
Ion (C₁₂H₁₆OS₂⁺•)

121 100% [C⸸H₉O]⁺
4-Methoxybenzyl

cation (Base Peak)

119 ~ 5% [C₄H₇S₂]⁺ 1,3-Dithian-2-yl cation

| 91 | ~ 10% | [C₇H₇]⁺ | Tropylium cation (Loss of CH₂O from m/z 121) |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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